5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate
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Overview
Description
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a dimethylamino group, and a methylphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable precursor, such as a halogenated intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group is incorporated through a Friedel-Crafts acylation reaction, using a methylphenyl ketone and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance production efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used as a probe to study biological pathways and interactions.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Sensors: Incorporated into sensors for detecting various chemical substances.
Mechanism of Action
The mechanism by which 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Dimethylamino Compounds: Molecules featuring the dimethylamino group attached to various frameworks.
Methylphenyl Derivatives: Compounds with the methylphenyl group in different chemical environments.
Uniqueness
Structural Complexity: The combination of the thiazole ring, dimethylamino group, and methylphenyl group provides unique reactivity and properties.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound for multiple applications.
This detailed overview highlights the significance and versatility of 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate in scientific research and industrial applications
Properties
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-4-6-11(7-5-10)15-9-18(17)12(13(15)16)8-14(2)3/h4-8H,9H2,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVXINGRDDJCKI-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CS(=O)C(=CN(C)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CS(=O)/C(=C/N(C)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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